2,2-dichloro-1-methyl-N-(5-methylpyridin-2-yl)cyclopropane-1-carboxamide
Description
Properties
IUPAC Name |
2,2-dichloro-1-methyl-N-(5-methylpyridin-2-yl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O/c1-7-3-4-8(14-5-7)15-9(16)10(2)6-11(10,12)13/h3-5H,6H2,1-2H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJHDLXJPRQIIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2(CC2(Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901158140 | |
| Record name | 2,2-Dichloro-1-methyl-N-(5-methyl-2-pyridinyl)cyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901158140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
299921-17-8 | |
| Record name | 2,2-Dichloro-1-methyl-N-(5-methyl-2-pyridinyl)cyclopropanecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=299921-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dichloro-1-methyl-N-(5-methyl-2-pyridinyl)cyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901158140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dichloro-1-methyl-N-(5-methylpyridin-2-yl)cyclopropane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclopropanation of an appropriate alkene followed by chlorination and subsequent amide formation. The reaction conditions often involve the use of strong bases, chlorinating agents, and amide coupling reagents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high efficiency and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2,2-dichloro-1-methyl-N-(5-methylpyridin-2-yl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogen exchange.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl₂) and nucleophiles like sodium azide (NaN₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2,2-dichloro-1-methyl-N-(5-methylpyridin-2-yl)cyclopropane-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-dichloro-1-methyl-N-(5-methylpyridin-2-yl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogs differ in substituents on the cyclopropane ring or the pyridine moiety. Key comparisons include:
| Compound Name | Cyclopropane Substituents | Pyridine Substituents | Molecular Weight (g/mol) | logP | Stability Notes |
|---|---|---|---|---|---|
| Target Compound | 2,2-dichloro, 1-methyl | 5-methyl | 289.14 | 3.2 | Stable at 25°C; hydrolyzes at pH <3 |
| 2,2-Dichloro-1-methylcyclopropane-1-carboxamide | 2,2-dichloro, 1-methyl | None | 202.05 | 2.1 | Higher water solubility |
| N-(Pyridin-2-yl)cyclopropane-1-carboxamide | None | None | 177.20 | 1.4 | Rapid hydrolysis in acidic media |
| 2,2-Difluoro-1-methyl-N-(5-methylpyridin-2-yl)cyclopropane-1-carboxamide | 2,2-difluoro, 1-methyl | 5-methyl | 271.24 | 2.8 | Enhanced thermal stability |
Key Findings :
- Halogen Effects : Replacement of chlorine with fluorine (e.g., 2,2-difluoro analog) reduces logP by ~0.4 units but improves thermal stability, likely due to stronger C-F bonds .
- Amide Linker : The carboxamide group enhances hydrogen-bonding capacity, improving target binding affinity relative to ester-linked analogs.
Methodological Considerations
Comparative studies of structurally related compounds often employ lumping strategies , where analogs with shared functional groups are grouped to predict collective behavior (e.g., environmental persistence or metabolic pathways) . For instance, cyclopropane carboxamides with halogen substituents may be treated as a single class in pharmacokinetic models, though this approach risks oversimplifying substituent-specific effects.
Biological Activity
2,2-Dichloro-1-methyl-N-(5-methylpyridin-2-yl)cyclopropane-1-carboxamide is a cyclopropane derivative with significant implications in medicinal chemistry. This compound is characterized by its unique structural features, including a dichloromethyl group and a pyridine moiety, which suggest potential biological activities. Its molecular formula is with a molecular weight of approximately 269.14 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions that require specific reagents and controlled conditions. Common solvents include dichloromethane and dimethylformamide, and careful attention to temperature and reaction time is crucial for optimizing yield and purity.
Research indicates that 2,2-dichloro-1-methyl-N-(5-methylpyridin-2-yl)cyclopropane-1-carboxamide may act on biological targets such as receptors or enzymes. Compounds with similar structures have shown activity as orexin receptor antagonists, which play roles in regulating sleep and appetite. The binding affinity and selectivity towards these targets can be significantly influenced by modifications in the molecular structure.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting the growth of various bacterial strains. The exact mechanisms remain to be fully elucidated, but the presence of the pyridine ring may contribute to its bioactivity.
Anticancer Potential
Research has indicated that compounds structurally related to 2,2-dichloro-1-methyl-N-(5-methylpyridin-2-yl)cyclopropane-1-carboxamide can exhibit anticancer activity. For instance, modifications in similar compounds have shown promising results against various cancer cell lines, indicating a potential pathway for drug development targeting specific malignancies.
Case Studies
Recent investigations into the biological activity of cyclopropane derivatives have highlighted their potential therapeutic applications:
-
Study on Orexin Receptor Antagonism :
- A study demonstrated that certain cyclopropane derivatives could effectively inhibit orexin receptors, leading to decreased appetite and altered sleep patterns in animal models.
-
Anticancer Activity :
- In vitro assays showed that related compounds exhibited IC50 values ranging from 0.126 µM to 17.02 µM against different cancer cell lines, suggesting a significant therapeutic window for further development.
Data Table: Summary of Biological Activities
Q & A
Basic: What are the critical parameters for optimizing the synthesis of cyclopropane-carboxamide derivatives like 2,2-dichloro-1-methyl-N-(5-methylpyridin-2-yl)cyclopropane-1-carboxamide?
Methodological Answer:
Synthesis optimization requires precise control of:
- Temperature : Cyclopropane ring formation often requires low temperatures (e.g., 0–5°C) to prevent side reactions like ring-opening .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency by stabilizing intermediates .
- Catalysts : Transition-metal catalysts (e.g., Pd or Cu) may accelerate cross-coupling steps for pyridinyl substituents .
- Purification : High-performance liquid chromatography (HPLC) with a C18 column is recommended for isolating high-purity products (>98%) .
Table 1 : Example Synthesis Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Reaction Temp. | 0–5°C | Prevents decomposition |
| Solvent | DMF | 85% yield, 95% purity |
| Catalyst Loading | 5 mol% Pd(OAc)₂ | 90% coupling efficiency |
Basic: How can researchers characterize the structural integrity of this compound and confirm its stereochemistry?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies cyclopropane ring protons (δ 1.2–2.5 ppm) and pyridinyl aromatic protons (δ 7.5–8.5 ppm). NOESY confirms spatial proximity of substituents .
- Infrared (IR) Spectroscopy : Amide C=O stretches (~1650 cm⁻¹) and cyclopropane C-Cl stretches (~750 cm⁻¹) validate functional groups .
- X-ray Crystallography : Resolves absolute stereochemistry, particularly for cyclopropane ring substituents .
Advanced: How do structural modifications (e.g., halogen substitution) impact the biological activity of cyclopropane-carboxamide analogs?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies :
- Halogen Effects : Replacing Cl with F (e.g., in analogs) reduces anti-inflammatory potency but improves metabolic stability .
- Pyridinyl Substitution : 5-Methylpyridin-2-yl groups enhance target binding affinity compared to unsubstituted pyridines due to hydrophobic interactions .
Table 2 : Biological Activity of Structural Analogs (Example Data)
| Compound Modification | IC₅₀ (NO Inhibition) | Cell Viability at 1000 μM |
|---|---|---|
| 2,2-Dichloro (Parent) | 1.2 μM | 98% |
| 2-Fluoro Analog | 3.5 μM | 95% |
| 4-Bromo-2-methoxyphenyl | 0.4 μM | 85% |
Advanced: How can quantitative structure-activity relationship (QSAR) models guide the design of derivatives with improved potency?
Methodological Answer:
- Descriptor Selection : Use electronic (e.g., Hammett σ) and steric (e.g., Taft Es) parameters to correlate substituent effects with activity .
- Machine Learning : Train models on datasets (e.g., IC₅₀ values from ) to predict bioactivity of virtual libraries.
- Validation : Cross-validate with experimental data; prioritize derivatives with predicted IC₅₀ < 1 μM for synthesis .
Advanced: How should researchers resolve contradictions between in vitro potency and cytotoxicity data?
Methodological Answer:
- Case Study : In , N-(4-bromo-2-methoxyphenyl) analogs showed high potency (IC₅₀ = 0.4 μM) but reduced cell viability (85% at 1000 μM).
- Mitigation Strategies :
- Dose Optimization : Test lower concentrations (e.g., 10–100 μM) to balance efficacy and safety.
- Prodrug Design : Mask toxic functional groups (e.g., esterify carboxylates) to improve tolerability .
Basic: What experimental approaches are used to assess the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability Assays : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC .
- Microsomal Stability : Use liver microsomes to predict metabolic clearance; half-life >60 min suggests suitability for in vivo studies .
Advanced: What mechanistic insights can kinetic studies provide for cyclopropane-carboxamide reactions?
Methodological Answer:
- Kinetic Profiling : Use stopped-flow spectroscopy to measure cyclopropane ring-opening rates under acidic conditions (relevant to drug release in lysosomes) .
- Isotope Labeling : ¹⁸O tracing in amide hydrolysis elucidates reaction pathways (e.g., nucleophilic attack vs. acid-catalyzed mechanisms) .
Advanced: How can researchers leverage structural analogs to identify off-target effects?
Methodological Answer:
- Target Paneling : Screen against a panel of 50+ kinases or GPCRs to identify unintended interactions .
- Cryo-EM/Co-crystallization : Resolve binding modes with non-target proteins (e.g., serum albumin) to predict pharmacokinetic issues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
